molecular formula C17H15F3N2S B5832734 4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole

4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole

Cat. No. B5832734
M. Wt: 336.4 g/mol
InChI Key: YTVLDNBAZIGSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound is a benzimidazole derivative that has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole is not fully understood. However, it has been proposed to act through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been reported to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling.
Biochemical and Physiological Effects:
4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole in lab experiments is its potent biological activity. This compound has been found to exhibit activity at low concentrations, making it a cost-effective option for research studies. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for the research of 4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole. One potential direction is to study the compound's activity in animal models of various diseases, including cancer and neurodegenerative diseases. Another direction is to investigate the compound's potential as a drug candidate and optimize its pharmacological properties. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify its molecular targets.
In conclusion, 4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole is a promising compound that has shown potent biological activity in various research studies. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a valuable tool for scientific research. Further studies are needed to fully understand the compound's mechanism of action and identify its potential as a drug candidate.

Synthesis Methods

The synthesis of 4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole involves the reaction of 2-mercaptoaniline with 3-(trifluoromethyl)benzyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to obtain the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole has been extensively studied for its biological activities. It has been found to possess potent anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4,5-dimethyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2S/c1-10-6-7-14-15(11(10)2)22-16(21-14)23-9-12-4-3-5-13(8-12)17(18,19)20/h3-8H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVLDNBAZIGSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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